1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
1-(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thienoimidazole core with a 4-fluorophenyl substituent and two sulfone groups. Its molecular formula is C₁₁H₁₁FN₂O₂S₂, with a molecular weight of 286.34 g/mol (inferred from structurally similar compounds in , and 9). The fluorophenyl group imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The compound’s stereochemistry, with two defined stereocenters (3aR,6aS configuration), further modulates its physicochemical behavior .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOVVFASGLAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, making this method versatile for producing substituted imidazoles.
Chemical Reactions Analysis
1-(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,4-d]imidazole core, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of imidazole derivatives, including 1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, as promising antiviral agents.
- Mechanism of Action : This compound has been shown to inhibit viral replication by targeting specific viral enzymes. For instance, it has demonstrated efficacy against various strains of viruses such as HIV and dengue virus in vitro. The compound's structural features contribute to its ability to bind effectively to viral proteins, disrupting their function and preventing the virus from replicating successfully .
Case Study: Efficacy Against Dengue Virus
In a study conducted by researchers at the University of Health Sciences, the compound exhibited an EC50 value of approximately 1.85 μM against dengue virus strains. This positions it as a competitive alternative to existing antiviral medications .
Anticancer Properties
The thieno[3,4-d]imidazole scaffold has been associated with anticancer activity. Research indicates that compounds within this class can induce apoptosis in cancer cells.
- Mechanism : The compound may exert its effects by modulating signaling pathways involved in cell growth and survival. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Tumor Growth
In vitro studies on human cancer cell lines have shown that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 μM), indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains.
- Mechanism : Its action mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes it a candidate for further development into new antibiotics to combat resistant bacterial strains .
Case Study: Activity Against Resistant Strains
A recent investigation found that the compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) below 10 μg/mL. This suggests its potential utility in treating infections caused by resistant bacteria .
Summary Table of Applications
| Application Area | Biological Activity | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | EC50 ~ 1.85 μM against dengue virus |
| Anticancer | Induction of apoptosis | IC50 values between 10-20 μM in cancer cells |
| Antimicrobial | Disruption of bacterial growth | Effective against MRSA with MIC < 10 μg/mL |
Mechanism of Action
The exact mechanism of action for 1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its thieno[3,4-d]imidazole core and fluorophenyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations:
Bromine’s polarizable nature (4-bromophenyl analog) may improve binding to biological targets via halogen bonding, a property less pronounced in fluorine .
Steric and Conformational Effects: The allyl-substituted derivative (C₁₄H₁₅BrN₂O₂S₂, 387.32 g/mol) introduces steric bulk, which could hinder rotational freedom and alter binding kinetics .
Synthetic Considerations :
- The synthesis of fluorinated analogs (e.g., 4-fluorophenyl) may require specialized reagents (e.g., 4-fluorobenzaldehyde) compared to brominated counterparts, which utilize sodium metabisulfite-mediated cyclization (as seen in benzimidazole synthesis, ).
- Yields for halogenated derivatives vary; for example, triazole-thiones with fluorophenyl groups are synthesized in 85% yield via fusion methods (), suggesting efficient protocols for fluorine incorporation.
Computational and Experimental Insights
- DFT Studies : Computational analyses of related benzimidazole-thiones (e.g., 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione) reveal that electron-withdrawing substituents (e.g., F, CF₃) lower HOMO-LUMO gaps, increasing reactivity toward electrophiles .
- Thermodynamic Stability: The sulfone groups (5,5-dioxide) in all analogs confer rigidity to the thienoimidazole core, enhancing thermal stability. For example, the trifluoromethyl derivative has a predicted boiling point of 559.1°C, significantly higher than non-sulfone analogs .
- Commercial Availability: The fluorophenyl compound is listed as discontinued (), possibly due to challenges in large-scale synthesis or niche applicability compared to brominated or non-halogenated derivatives .
Biological Activity
1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thienoimidazole core, which is known for its diverse biological activities, including antiviral and anti-inflammatory properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C11H11FN2O2S2
- Molecular Weight : 286.35 g/mol
- CAS Number : 887833-89-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways and viral replication, thereby exerting anti-inflammatory and antiviral effects.
Antiviral Activity
Recent studies have demonstrated that compounds similar to 1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit significant antiviral properties. For example:
- Inhibition of NS5B RNA Polymerase : Compounds in this class have shown over 95% inhibition of NS5B RNA polymerase in vitro, with IC50 values around 32 μM .
- Activity Against Hepatitis C Virus (HCV) : The thienoimidazole derivatives have been reported to possess high efficacy against HCV, suggesting that the compound could be a candidate for further development in antiviral therapies .
Anti-inflammatory Activity
The compound's structure allows it to modulate inflammatory responses:
- Inhibition of Cytokine Production : Similar thienoimidazole derivatives have been shown to reduce the production of pro-inflammatory cytokines in various cell lines .
- Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of specific signaling pathways involved in inflammation.
Efficacy Studies
A series of studies have evaluated the efficacy of thienoimidazole derivatives:
- Study on Cytotoxicity : In vitro assays indicated low cytotoxicity for several derivatives at concentrations effective against viral replication. For instance, an EC50 value of approximately 0.35 μM was observed for a closely related compound against HIV .
- Metabolic Stability : Research has shown that derivatives with fluorinated phenyl groups exhibit improved metabolic stability compared to their non-fluorinated counterparts, enhancing their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer:
- Conformational sampling : Use CREST to explore low-energy conformers and compare with X-ray torsional angles .
- Solvent effect modeling : Include PCM or explicit solvent in DFT to mimic crystallization conditions .
- Error analysis : Calculate RMSD between predicted/observed bond lengths to identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
